![molecular formula C27H18Br2O2 B14224086 2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene] CAS No. 824390-52-5](/img/structure/B14224086.png)
2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] is a chemical compound known for its unique structural properties and high photoluminescence. It is a derivative of spirobifluorene, which is a class of compounds widely used in organic electronics due to their excellent thermal and chemical stability .
Preparation Methods
The synthesis of 2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] typically involves the bromination of 3,6-dimethoxy-9,9’-spirobi[fluorene]. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2,7-positions can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Light Emitting Diodes (OLEDs): Due to its high photoluminescence and electroluminescent quantum efficiency, it is used as a host material in OLEDs.
Organic Photovoltaics (OPVs): It is used in the development of semiconducting polymers for OPVs, contributing to the efficiency of solar cells.
Biological Research: The compound’s unique properties make it useful in the study of molecular interactions and photophysical properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] involves its ability to control molecular interactions in the solid state. The spirobifluorene core provides a twisted non-coplanar structure, preventing close packing of molecules and generating amorphous glass materials with morphological stability . This property is crucial for its application in OLEDs and OPVs, where stable amorphous films are required .
Comparison with Similar Compounds
2,7-Dibromo-3,6-dimethoxy-9,9’-spirobi[fluorene] can be compared with other similar compounds such as:
2,7-Dibromo-9,9’-spirobi[fluorene]: This compound lacks the methoxy groups, which affects its electronic properties and makes it less suitable for certain applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound has a different substitution pattern, which influences its photophysical properties and makes it more suitable for different types of organic electronic devices.
Properties
CAS No. |
824390-52-5 |
|---|---|
Molecular Formula |
C27H18Br2O2 |
Molecular Weight |
534.2 g/mol |
IUPAC Name |
2',7'-dibromo-3',6'-dimethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C27H18Br2O2/c1-30-25-11-17-18-12-26(31-2)24(29)14-22(18)27(21(17)13-23(25)28)19-9-5-3-7-15(19)16-8-4-6-10-20(16)27/h3-14H,1-2H3 |
InChI Key |
ROMLJYXYMOFDTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C24C5=CC=CC=C5C6=CC=CC=C46)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


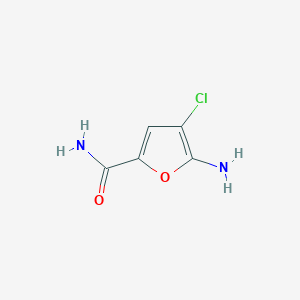
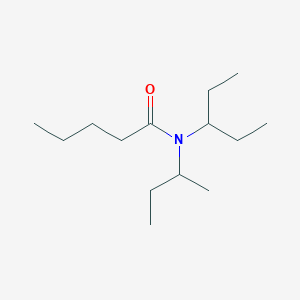
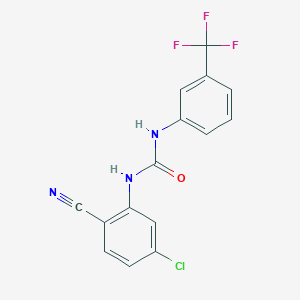
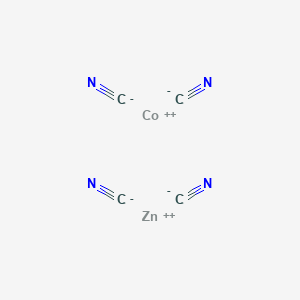
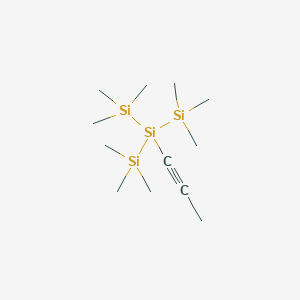
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
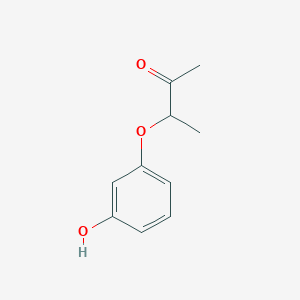
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
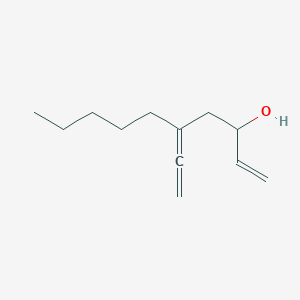
![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
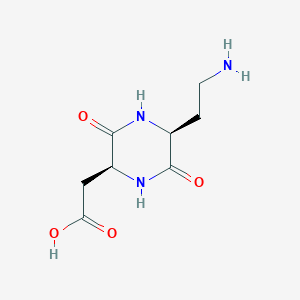

![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
